An In-depth Technical Guide to N-Biotinyl-N'-Boc-1,6-hexanediamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Biotinyl-N'-Boc-1,6-hexanediamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Biotinyl-N'-Boc-1,6-hexanediamine is a versatile bifunctional linker molecule integral to a wide array of applications in biotechnology and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an examination of its primary applications, with a focus on its role in biotinylation and subsequent protein interaction studies. Experimental workflows are detailed and visualized to provide researchers with a practical understanding of its use in the laboratory.
Core Properties of N-Biotinyl-N'-Boc-1,6-hexanediamine
N-Biotinyl-N'-Boc-1,6-hexanediamine is a derivative of biotin (B1667282) featuring a hexanediamine (B8719201) spacer with one amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic design allows for the specific attachment of the biotin moiety to a target molecule. The biotin group serves as a high-affinity tag for streptavidin or avidin, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.
Physicochemical Properties
Table 1: Physicochemical Properties of N-Biotinyl-N'-Boc-1,6-hexanediamine
| Property | Value | Source |
| CAS Number | 153162-70-0 | [1][2] |
| Molecular Formula | C21H38N4O4S | [1][3][4][5] |
| Molecular Weight | 442.62 g/mol | [1][4][5] |
| Appearance | White to Off-White Solid | [1] |
| Storage Temperature | -20°C | [3][4] |
Structural Information
The chemical structure of N-Biotinyl-N'-Boc-1,6-hexanediamine is characterized by the presence of a biotin moiety, a 1,6-hexanediamine (B7767898) spacer, and a Boc-protecting group.
Synonyms: Tert-butyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl)carbamate[1][2]
Spectroscopic Data
While specific spectroscopic data for N-Biotinyl-N'-Boc-1,6-hexanediamine is not widely published, data for the closely related precursor, N-Boc-1,6-hexanediamine, is available and can provide insight into the expected spectral features of the hexanediamine backbone.
-
¹H NMR of N-Boc-1,6-hexanediamine: Expected signals would correspond to the protons of the hexyl chain, the methylene (B1212753) groups adjacent to the amines, and the characteristic singlet for the nine protons of the Boc group.
-
FT-IR of N-Boc-1,6-hexanediamine: Key vibrational bands would include N-H stretching and bending, C-H stretching of the alkyl chain, and the strong carbonyl stretch of the Boc group.[6][7]
Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine
The synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine is a straightforward process involving the coupling of biotin to the free amine of N-Boc-1,6-hexanediamine.
Experimental Protocol
This protocol is adapted from a patented synthesis method.
Materials:
-
Biotin
-
N-Boc-1,6-hexanediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, dissolve Biotin, HOBt, and EDC hydrochloride in DMF at room temperature.
-
To this solution, add N-Boc-1,6-hexanediamine.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the DMF under reduced pressure.
-
Add methanol to the residue to precipitate the product as a white solid.
-
Collect the solid by filtration.
-
Dry the product to obtain crude N-Biotinyl-N'-Boc-1,6-hexanediamine.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-Biotinyl-N'-Boc-1,6-hexanediamine.
Applications in Research and Drug Development
The primary utility of N-Biotinyl-N'-Boc-1,6-hexanediamine lies in its function as a biotinylating agent. The biotin tag allows for the highly specific and strong interaction with streptavidin and avidin, which is exploited in numerous applications.
Biotinylation of Proteins and Other Molecules
After deprotection of the Boc group, the resulting free amine can be conjugated to various functional groups on target molecules, most commonly the carboxyl groups of proteins (after activation) or other amine-reactive moieties. This process attaches the biotin label to the molecule of interest.
Affinity Chromatography and Pull-Down Assays
Biotinylated molecules can be used as "bait" to capture interacting partners ("prey") from complex mixtures like cell lysates.[8][9] This is the principle behind pull-down assays, a powerful tool for studying protein-protein interactions.[8][9][10]
Experimental Protocol: Pull-Down Assay using a Biotinylated Bait Protein
This protocol outlines a general procedure for a pull-down assay.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential prey proteins
-
Streptavidin-coated magnetic beads or agarose (B213101) resin[11][12]
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., low pH buffer or buffer containing excess free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Bait Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer containing the biotinylated bait protein.
-
Incubate for approximately 30 minutes at room temperature with gentle mixing to allow the biotinylated bait to bind to the streptavidin beads.[11]
-
Pellet the beads and discard the supernatant.
-
Wash the beads with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Prey Capture:
-
Add the cell lysate to the beads immobilized with the bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey proteins to bind to the bait.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least three to five washes.[9]
-
-
Elution:
-
Add Elution Buffer to the beads to disrupt the bait-prey interaction.
-
Incubate for a short period and then pellet the beads.
-
Collect the supernatant, which contains the eluted prey proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[9]
-
Pull-Down Assay Workflow Diagram
Caption: Workflow of a pull-down assay using a biotinylated bait protein.
Cell Surface Protein Labeling
Amine-reactive biotinylating agents derived from N-Biotinyl-N'-Boc-1,6-hexanediamine can be used to label proteins on the surface of living cells.[13][14][15][16] This is particularly useful for studying receptor trafficking, endocytosis, and the composition of the cell surface proteome.[13][14][15][16]
Signaling Pathways and Logical Relationships
The biotin-streptavidin interaction is not a signaling pathway in the traditional biological sense but rather a powerful tool to elucidate such pathways. By using a biotinylated ligand (e.g., a growth factor or a drug), researchers can isolate its receptor and downstream signaling complexes from a cell lysate.
Logical Relationship Diagram: Elucidating a Signaling Pathway
Caption: Logical workflow for using biotinylation to identify components of a signaling pathway.
Conclusion
N-Biotinyl-N'-Boc-1,6-hexanediamine is a cornerstone reagent in modern molecular biology and drug discovery. Its unique bifunctional nature, combining the high-affinity biotin tag with a versatile, protectable amine linker, enables a wide range of applications from protein purification and interaction studies to cell surface labeling. The methodologies and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their scientific endeavors.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Biotinyl-N'-Boc-1,6-hexanediamine - Immunomart [immunomart.com]
- 4. N-Biotinyl-N'-Boc-1,6-hexanediamine, 153162-70-0 | BroadPharm [broadpharm.com]
- 5. scbt.com [scbt.com]
- 6. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-BOC-1,6-diaminohexane(51857-17-1) IR Spectrum [m.chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. bioclone.net [bioclone.net]
- 10. A pull-down method with a biotinylated bait protein prepared by cell-free translation using a puromycin linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. goldbio.com [goldbio.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
